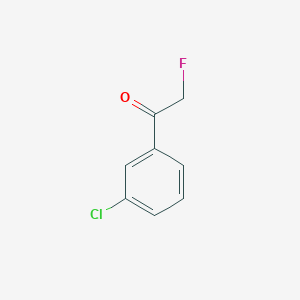

m-Chloro-alpha-fluoroacetophenone

Description

Significance of Alpha-Halogenated Ketones in Organic Chemistry

Alpha-halogenated ketones are a class of organic compounds characterized by a ketone functional group with a halogen atom attached to the carbon atom adjacent to the carbonyl group (the alpha-position). wikipedia.org This structural arrangement imparts a high degree of reactivity, making them valuable intermediates in a wide array of organic transformations. The presence of the halogen at the alpha-position creates two electrophilic sites within the molecule: the carbonyl carbon and the alpha-carbon, rendering them susceptible to attack by nucleophiles. wikipedia.org

The introduction of a halogen atom at the alpha-position is a critical step in many synthetic pathways. fiveable.me This process, known as alpha-halogenation, can be achieved under acidic or basic conditions. wikipedia.org In acidic media, the reaction typically proceeds through an enol intermediate, and the rate of reaction is often independent of the halogen concentration, suggesting that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org Conversely, under basic conditions, an enolate is formed, which then reacts with the halogen. wikipedia.orglibretexts.org

The utility of alpha-halo ketones stems from their ability to participate in various reactions, including nucleophilic substitution, elimination, and rearrangement reactions. For instance, they are precursors to the synthesis of various heterocyclic compounds such as thiazoles and pyrroles. wikipedia.org Furthermore, they can be converted to alpha,beta-unsaturated ketones, which are themselves important synthetic intermediates. libretexts.org The Favorskii rearrangement, a notable reaction of alpha-halo ketones, leads to the formation of carboxylic acid derivatives. wikipedia.org

Role of Fluorine and Chlorine Substituents in Acetophenone (B1666503) Derivatives

The properties of an acetophenone molecule can be significantly altered by the introduction of halogen substituents. Both fluorine and chlorine, being highly electronegative, exert a strong influence on the electronic environment of the molecule.

The introduction of a fluorine atom into a molecule can lead to minimal steric changes while significantly altering its physicochemical properties due to fluorine's high electronegativity. fluorine1.ru This can, in turn, modify the biological responses of the molecule. fluorine1.ru In acetophenone derivatives, a fluorine substituent on the aromatic ring can influence the molecule's conformational preferences. For example, 2'-fluoro-substituted acetophenone derivatives have been shown to predominantly exist in an s-trans conformation. nih.gov

Chlorine, another common halogen substituent, also plays a crucial role in modifying the reactivity of acetophenone. Alpha-chloroacetophenones are important intermediates in the synthesis of various fine chemicals, including pharmaceuticals and agricultural products. google.com The chlorine atom at the alpha-position acts as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of other functional groups.

Overview of Research Domains Pertaining to m-Chloro-alpha-fluoroacetophenone

Research involving this compound and related compounds spans several key areas of organic and medicinal chemistry. The unique combination of a meta-chloro substituent on the phenyl ring and a fluorine atom at the alpha-position of the acetophenone core makes it a versatile building block.

One significant area of research is the development of new synthetic methodologies. The preparation of alpha-fluoroacetophenones, for instance, has been explored through various routes, including the fluorination of alpha-bromoacetophenones using reagents like potassium fluoride (B91410) or tetrabutylammonium (B224687) fluoride. google.com Another approach involves the direct synthesis from the corresponding acetophenone. google.com

Furthermore, alpha-halogenated acetophenones are utilized in the synthesis of more complex molecular architectures. For example, 2-Chloro-4'-fluoroacetophenone has been used in the synthesis of S-(phenacyl)glutathiones and other complex heterocyclic structures. sigmaaldrich.com These synthetic applications highlight the importance of understanding the reactivity and properties of compounds like this compound.

Below is a table summarizing some of the key chemical properties of a related compound, 2-Chloro-4'-fluoroacetophenone, which provides context for the general characteristics of such molecules.

| Property | Value |

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol nih.gov |

| Melting Point | 47-50 °C sigmaaldrich.com |

| Boiling Point | 247.6±20.0 °C (Predicted) chemicalbook.com |

| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone nih.gov |

| CAS Number | 456-04-2 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)-2-fluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYVFARWFWDDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90221-70-8 | |

| Record name | 1-(3-chlorophenyl)-2-fluoroethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation of M Chloro Alpha Fluoroacetophenone

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in m-Chloro-alpha-fluoroacetophenone is a key center for chemical transformations, readily undergoing nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is then typically protonated to form an alcohol. libretexts.orgyoutube.com

Reactivity Profile Compared to Other Alpha-Haloacetophenones

The reactivity of the carbonyl group in an acetophenone (B1666503) derivative is significantly influenced by the nature of the substituents on both the aromatic ring and the alpha-carbon. In this compound, both the meta-chloro group and the alpha-fluoro atom are electron-withdrawing. This inductive electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to unsubstituted acetophenone.

For alpha-haloketones, a key consideration is whether a nucleophile will add to the carbonyl group or displace the halide at the alpha-position. While strong, hard nucleophiles (like organolithium reagents or Grignard reagents) tend to favor addition to the carbonyl, softer nucleophiles may favor SN2 substitution. stackexchange.com The presence of fluorine, a poor leaving group, generally disfavors the SN2 pathway relative to chlorine or bromine, thereby promoting nucleophilic addition at the carbonyl as a more likely outcome.

Stereoselective Reductions of Alpha-Fluoroketones

The reduction of the carbonyl group in alpha-fluoroketones, such as this compound, can lead to the formation of a new chiral center, resulting in alpha-fluoro alcohol products. Controlling the stereochemistry of this reduction is of significant synthetic importance.

When an alpha-fluoroketone with an existing chiral center is reduced, or when the reduction itself creates a second chiral center relative to the alpha-fluoro position, diastereomeric products (syn and anti) can be formed. The ratio of these diastereomers is determined by the reduction pathway.

Reduction can proceed through various pathways, including:

Non-chelation models (e.g., Felkin-Anh model): In the absence of chelating agents, the stereochemical outcome is often predicted by steric and electronic factors, where the nucleophile (hydride) attacks the carbonyl carbon from the least hindered face.

Chelation-controlled pathways: In the presence of certain Lewis acids, the reaction can be directed through a rigid, cyclic transition state, leading to high diastereoselectivity. acs.orgnih.gov

Enzymatic Reductions: Ketoreductase (KRED) enzymes can be used to synthesize alpha-fluoro-beta-hydroxy esters with high diastereomeric and enantiomeric excess through dynamic reductive kinetic resolution. alaska.edu Specific enzymes can be selected to favor the formation of either syn or anti diastereomers. alaska.edu

A powerful strategy for controlling the stereoselectivity of the reduction of alpha-fluoroketones involves the use of Lewis acids capable of chelating to both the carbonyl oxygen and the alpha-fluorine atom. acs.orgacs.org This chelation forces the molecule into a rigid conformation, directing the hydride delivery from a specific face.

Titanium-based Lewis acids have been shown to be particularly effective. acs.orgnih.gov The choice of Lewis acid can dramatically influence the stereochemical outcome. For example, in the reduction of alpha-fluoropropiophenone with lithium borohydride (B1222165) (LiBH₄), pretreatment with titanium tetrachloride (TiCl₄) leads predominantly to the syn diastereomer. nih.gov This is consistent with a chelation-controlled mechanism where the Lewis acid coordinates to both the fluorine and oxygen atoms, creating a rigid five-membered ring that blocks one face of the carbonyl group. acs.orgnih.gov Conversely, using titanium isopropoxide (Ti(OiPr)₄) under identical conditions favors the formation of the anti diastereomer, indicating a non-chelation pathway is dominant. nih.gov

This high degree of control is attributed to the strong interaction between titanium and fluorine. acs.orgacs.org Spectroscopic studies have confirmed the presence of chelation between TiCl₄ and alpha-fluoroketones under typical reaction conditions. nih.gov

Table 1: Effect of Lewis Acid on Diastereoselective Reduction of α-Fluoropropiophenone

| Lewis Acid | Reducing Agent | Solvent | Major Diastereomer | Proposed Pathway | Reference |

|---|---|---|---|---|---|

| TiCl₄ | LiBH₄ | Diethyl ether | syn | Chelation-controlled | nih.gov |

| Ti(OiPr)₄ | LiBH₄ | Diethyl ether | anti | Non-chelation | nih.gov |

| None | LiBH₄ | Diethyl ether | Slight excess of anti | Non-chelation | acs.org |

Substitution Reactions at the Alpha-Carbon

The carbon atom alpha to the carbonyl group is activated towards nucleophilic substitution (SN2) reactions. This enhanced reactivity is a hallmark of alpha-haloketones.

Influence of Halogen Identity on SN2 Reactivity

The SN2 reaction involves a backside attack by a nucleophile, displacing the leaving group. In the case of this compound, this would involve the displacement of the fluoride (B91410) ion from the alpha-carbon.

The identity of the halogen at the alpha-position has two competing effects on SN2 reactivity:

Leaving Group Ability: The ability of the halide to depart is crucial. Good leaving groups are weak bases. The leaving group ability of halides follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org Based on this trend, fluoride is a very poor leaving group, which would suggest that alpha-fluoro ketones are the least reactive in SN2 reactions.

Inductive Effect and Transition State Stabilization: The presence of the adjacent carbonyl group significantly accelerates SN2 reactions compared to a simple alkyl halide. youtube.com This is because the electron-withdrawing nature of the carbonyl group polarizes the C-X bond and, more importantly, stabilizes the electron-rich, trigonal bipyramidal transition state through orbital overlap between the developing p-orbital on the alpha-carbon and the π-system of the carbonyl. stackexchange.comyoutube.com

Therefore, for this compound, while the alpha-position is activated for SN2 reactions by the carbonyl group, the presence of fluorine as both a strong electron-withdrawer and a poor leaving group makes it significantly less reactive towards SN2 displacement compared to its alpha-chloro, alpha-bromo, or alpha-iodo counterparts.

Table 2: Factors Influencing SN2 Reactivity at the Alpha-Carbon of Haloacetophenones

| Halogen (X) at α-Position | Leaving Group Ability (X⁻) | Inductive Deactivation by X | Overall Predicted SN2 Reactivity |

|---|---|---|---|

| Iodo (I) | Excellent | Lowest | Highest |

| Bromo (Br) | Good | Low | High |

| Chloro (Cl) | Moderate | Moderate | Moderate |

| Fluoro (F) | Poor | Highest | Lowest |

Derivatization to Alpha-Fluoroketone Derivatives

The transformation of acetophenone and its derivatives into α-fluoroketone derivatives is a significant area of research in organic synthesis. organic-chemistry.org One common method involves the direct fluorination of the α-carbon of the ketone. For instance, the use of iodosylarenes in conjunction with TEA·5HF has been shown to effectively fluorinate various acetophenone derivatives, yielding the corresponding α-fluoroketones under mild conditions. organic-chemistry.org Another approach utilizes Selectfluor (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorine transfer agent, often in the presence of a solvent like methanol (B129727), to achieve regiospecific α-fluorofunctionalization of ketones without needing prior activation of the molecule. organic-chemistry.org

Furthermore, catalytic enantioselective fluorination represents a more advanced strategy for creating chiral α-fluoroketones. The use of a dbfox-NiII complex as a catalyst has demonstrated high enantioselectivity in the fluorination of carbonyl compounds. organic-chemistry.org These methods highlight the potential pathways for converting this compound into a variety of other α-fluoroketone derivatives, which can serve as building blocks for more complex molecules.

| Reagent/Catalyst System | Description |

| Iodosylarenes and TEA·5HF | Enables direct fluorination of acetophenone derivatives to α-fluoroketones in good yields under mild conditions. organic-chemistry.org |

| Selectfluor and Methanol | Allows for direct regiospecific fluorofunctionalization of the α-carbonyl position in ketones. organic-chemistry.org |

| dbfox-NiII complex | Facilitates catalytic enantioselective fluorination of carbonyl compounds with high enantioselectivity. organic-chemistry.org |

Reactivity of the Aromatic Ring in this compound

The aromatic ring of this compound possesses two substituents, a chlorine atom at the meta position and a fluoroacetyl group, which influence its reactivity in electrophilic and nucleophilic aromatic substitution reactions. The chlorine atom is a deactivating, ortho-, para-directing group due to its inductive electron-withdrawing and resonance electron-donating effects. The fluoroacetyl group is strongly deactivating and meta-directing because of the powerful electron-withdrawing nature of both the carbonyl group and the fluorine atom.

Given the directing effects of both substituents, electrophilic aromatic substitution on this compound would be expected to be significantly slower than on benzene (B151609) and to occur at positions ortho and para to the chlorine and meta to the fluoroacetyl group. However, the strong deactivating nature of the fluoroacetyl group would likely make such reactions challenging.

Cascade and Multicomponent Reactions Involving this compound

Cascade reactions, also known as domino or tandem reactions, and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. vu.nlnih.govnih.gov These reactions are characterized by their atom economy, reduced waste generation, and ability to rapidly construct complex molecular architectures from simple starting materials. vu.nlnih.gov

While specific examples of cascade or multicomponent reactions directly involving this compound are not extensively documented in the provided search results, the structural motifs present in the molecule suggest its potential as a reactant in such processes. For instance, α-haloketones are known to participate in various cascade sequences.

Multicomponent reactions often involve the combination of three or more reactants to form a product that incorporates most or all of the atoms of the starting materials. vu.nl Given its functional groups, this compound could potentially act as a component in MCRs for the synthesis of highly substituted heterocyclic compounds, a class of molecules with significant importance in medicinal chemistry. nih.gov For example, the synthesis of polyfunctionalized β-ketone sulfones has been achieved through a copper-catalyzed multicomponent cascade reaction of vinyl azides, oxime esters, and sulfur dioxide sources, demonstrating the utility of cascade processes in generating complex structures. rsc.org The development of novel cascade and multicomponent reactions remains an active area of research, and the inclusion of substrates like this compound could lead to the discovery of new and efficient synthetic methodologies. researchgate.net

Advanced Spectroscopic and Structural Characterization of M Chloro Alpha Fluoroacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For m-Chloro-alpha-fluoroacetophenone, NMR provides critical insights into its electronic environment, proton and carbon framework, and the spatial relationships between atoms, particularly the through-space interactions involving the fluorine atom.

Proton (¹H) NMR Analysis, Including Spin-Spin Couplings

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the alpha-methylene protons. The aromatic region would display complex multiplets between approximately 7.4 and 8.0 ppm. The protons on the meta-substituted ring are chemically non-equivalent and would exhibit spin-spin coupling with each other.

The most characteristic feature in the ¹H NMR spectrum is the signal for the α-methylene protons (–CH₂F). Due to coupling with the adjacent fluorine atom, this signal appears as a doublet. The magnitude of this geminal coupling constant (²JHF) is typically large, in the range of 45-50 Hz.

The aromatic protons on the chlorophenyl ring will show a complex splitting pattern. Based on related structures like 3'-chloroacetophenone (B45991), the signals are expected in the downfield region. nih.gov The proton at position 2' (ortho to the acetyl group) would likely be the most deshielded. The spin-spin coupling constants (J-values) between adjacent aromatic protons are typically in the range of 7-8 Hz for ortho coupling, 2-3 Hz for meta coupling, and <1 Hz for para coupling. copernicus.org

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₂F | ~5.5 - 6.0 | Doublet (d) | ²JHF ≈ 45-50 Hz |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 190-195 ppm, which is characteristic for aromatic ketones. The carbon of the methylene (B1212753) group bonded to fluorine (-CH₂F) will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), with a large coupling constant, typically around 170-200 Hz.

The aromatic carbons will show six distinct signals. The carbon atom directly attached to the chlorine (C3') and the carbon attached to the carbonyl group (C1') will have characteristic chemical shifts influenced by the respective substituents. Data from analogous compounds like 3'-chloroacetophenone and 4-fluoroacetophenone can be used to predict the approximate chemical shifts. nih.govnih.gov

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

|---|---|---|---|

| C=O | ~190 - 195 | Triplet (from -CH₂F) | ²JCF ≈ 20-30 Hz |

| -CH₂F | ~80 - 90 | Doublet (d) | ¹JCF ≈ 170-200 Hz |

| Aromatic C-Cl | ~135 | Singlet | - |

Fluorine (¹⁹F) NMR Analysis and Through-Space Couplings

¹⁹F NMR is highly sensitive for observing fluorine-containing compounds. For this compound, the spectrum would show a signal for the single fluorine atom. This signal would be split into a triplet by the two adjacent protons of the methylene group (²JFH), with a coupling constant matching the ²JHF value from the ¹H NMR spectrum.

A key phenomenon observable in halogenated acetophenones is "through-space" spin-spin coupling. spectrabase.com This occurs when two nuclei are not directly connected through bonds but are close enough in space for their electron clouds to overlap, allowing for the transfer of spin information. In the case of α-fluoroacetophenones, through-space coupling can occur between the α-fluorine and the ortho-proton on the aromatic ring (H-2'). This interaction depends on the molecule's conformation.

Solvent Effects on NMR Parameters and Conformational Preference

The conformational preference of α-haloacetophenones, specifically the rotation around the C(aryl)-C(carbonyl) bond, can be influenced by the solvent. auremn.org.brnih.gov These molecules can exist in an equilibrium between a planar (s-cis or s-trans) and a non-planar conformation. The s-cis conformer has the carbonyl group oriented towards the C-H bond at the 2' position, while the s-trans conformer has it oriented away.

The polarity of the solvent can shift this equilibrium. researchgate.net In non-polar solvents, intramolecular forces like dipole-dipole interactions dominate, while in polar solvents, intermolecular interactions with the solvent become more significant. This change in conformational population can be observed in the NMR spectrum through changes in chemical shifts and, more definitively, through changes in the magnitude of through-space coupling constants (e.g., between F and H-2'). copernicus.org Studies on related 2'-fluoro-substituted acetophenones have shown that the magnitudes of through-space coupling constants can correlate linearly with the dielectric constant of the solvent, confirming that the conformational equilibrium is solvent-dependent.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. kfupm.edu.sauq.edu.au The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak will be the carbonyl (C=O) stretch of the ketone, which is typically strong and sharp, appearing around 1690-1710 cm⁻¹. The exact position can be influenced by conjugation with the aromatic ring. The spectrum will also feature bands corresponding to the C-F and C-Cl stretching vibrations. The C-F stretch usually appears in the region of 1000-1400 cm⁻¹, while the C-Cl stretch is found at lower wavenumbers, typically between 600-800 cm⁻¹.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring will appear in the 1450-1600 cm⁻¹ region. nist.gov

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Aryl Ketone) | Stretch | ~1690 - 1710 | Strong |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium-Weak |

| C-F | Stretch | ~1000 - 1400 | Strong |

| C-Cl | Stretch | ~600 - 800 | Medium-Strong |

| Aromatic C-H | Stretch | ~3000 - 3100 | Medium-Weak |

Raman Spectroscopy Applications

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the chemical structure, phase, and polymorphism of materials. In the context of substituted acetophenones, Raman spectroscopy can be utilized for several key applications:

Vibrational Mode Analysis: The technique allows for the identification of specific vibrational modes within the this compound molecule. This includes stretching and bending frequencies of the carbonyl group (C=O), the carbon-halogen bonds (C-Cl and C-F), and the aromatic ring. These vibrational signatures are unique to the molecule's structure and can be used for its unambiguous identification.

Conformational Isomerism: By analyzing the Raman spectra, it is possible to study the different conformational isomers of this compound that may exist in various states (solid, liquid, or in solution). Changes in the Raman bands can indicate shifts in the equilibrium between different conformers, providing insight into the molecule's flexibility and the influence of its environment on its shape.

Crystallinity and Polymorphism: For solid samples, Raman spectroscopy is an effective tool for assessing the degree of crystallinity and identifying different polymorphic forms. horiba.com Polymorphs, which are different crystalline structures of the same compound, can exhibit distinct Raman spectra due to variations in their crystal lattice and intermolecular interactions. This information is crucial in pharmaceutical and materials science applications where the physical form of a compound can significantly impact its properties. horiba.com

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental formula of a compound. For a related compound, α-chloro-p-fluoroacetophenone, the molecular weight has been determined to be 172.584 g/mol . nist.govnist.gov This level of precision allows for the confident identification of the molecular formula, which for α-chloro-p-fluoroacetophenone is C8H6ClFO. nist.govnist.gov

Proton-transfer-reaction mass spectrometry (PTR-MS) has been used to investigate chloroacetophenone (C8H7ClO), where the protonated molecule is the most abundant product ion. researchgate.net This technique is valuable for real-time monitoring and identification of volatile organic compounds.

MALDI-MS and ESI-MS Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are soft ionization techniques that are particularly useful for analyzing fragile molecules that might decompose using harsher ionization methods.

MALDI-MS: This technique is well-suited for the analysis of a wide range of molecules and has been successfully applied in the detection of glycoalkaloids in serum after immunoaffinity purification. nih.gov While not specifically documented for this compound, MALDI-MS could be employed to analyze the compound, potentially complexed with other molecules, providing insights into its interactions and molecular weight in different chemical environments.

ESI-MS: Electrospray Ionization is a very common technique used in conjunction with liquid chromatography (LC-MS) to analyze compounds in solution. mdpi.com ESI-MS is known for its ability to produce multiply charged ions from large molecules and to keep non-covalent complexes intact in the gas phase. For a compound like this compound, ESI-MS would be instrumental in identifying the parent molecule and its fragmentation patterns, which helps in confirming its structure. The fragmentation data can reveal the loss of specific groups, such as the halogen atoms or parts of the acyl chain, providing a roadmap of the molecule's connectivity.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Data Analysis

The analysis of single crystal X-ray diffraction data allows for the unambiguous determination of a molecule's crystal structure. mdpi.commdpi.com For related acetophenone (B1666503) derivatives, this technique has been used to confirm their molecular structures and study their packing in the crystal lattice. acs.orgnih.gov The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern. mdpi.com This analysis yields a detailed electron density map from which the atomic positions can be determined with high precision.

Table 1: Example Crystal Data and Structure Refinement Parameters (Hypothetical for this compound)

| Parameter | Value |

| Empirical formula | C8H6ClFO |

| Formula weight | 172.58 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 8.5 Å, b = 12.3 Å, c = 7.9 Å |

| α = 90°, β = 105°, γ = 90° | |

| Volume | 798 ų |

| Z | 4 |

| Calculated density | 1.432 Mg/m³ |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from a single crystal X-ray diffraction experiment.

Conformation in the Solid State

The solid-state conformation of a molecule, as determined by X-ray crystallography, provides a snapshot of its preferred three-dimensional shape. Studies on similar α-haloacetophenones have revealed preferences for specific conformations. lincoln.ac.uk For instance, research on 2'-fluoro-substituted acetophenone derivatives has shown that the s-trans conformer is present in the solid state. acs.orgnih.gov In this conformation, the carbonyl group and the benzene (B151609) ring are nearly coplanar. acs.orgnih.gov

The dihedral angle between the plane of the carbonyl group and the phenyl ring is a key conformational parameter. Computational studies on α-fluoroacetophenone and α-chloroacetophenone indicate that the lowest energy conformation can vary depending on the solvent, with a cis-conformation being favored in polar solvents like ethanol. lincoln.ac.uk In the gas phase, α-fluoroacetophenone prefers a dihedral angle of around 140°, while the chloro- and bromo-analogues favor an angle of about 110°. lincoln.ac.uk These conformational preferences have significant implications for the molecule's reactivity. lincoln.ac.uk

Computational Chemistry and Theoretical Studies of M Chloro Alpha Fluoroacetophenone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and effective computational method for studying molecular systems. researchgate.net It offers a good balance between accuracy and computational cost, making it suitable for predicting the properties of molecules like m-Chloro-alpha-fluoroacetophenone. researchgate.net Methods such as the B3LYP hybrid functional, often combined with basis sets like 6-31G(d) or 6-311+G, are frequently used to calculate optimized geometries, vibrational frequencies, and electronic properties. acs.orgnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For acetophenone (B1666503) derivatives, a key aspect of their structure is the rotational isomerism around the single bond connecting the carbonyl group to the phenyl ring. This rotation gives rise to different conformers.

The orientation of the carbonyl group relative to the phenyl ring can be described by two main planar conformers: s-cis and s-trans. These terms refer to the arrangement of the double bonds (C=O and the C=C of the ring) about the single (sigma) bond connecting them. masterorganicchemistry.com

s-trans: The carbonyl bond is on the opposite side of the phenyl ring's C-C bond.

s-cis: The carbonyl bond is on the same side as the phenyl ring's C-C bond.

In the s-cis conformation, steric hindrance can occur between the carbonyl oxygen and the substituent at the ortho position of the phenyl ring. masterorganicchemistry.com Conversely, in the s-trans conformation, the larger part of the acetyl group is directed away from the ring's substituents. For related acetophenone derivatives, DFT calculations have confirmed that s-trans conformers are generally more stable than s-cis conformers. acs.org This preference is primarily due to the minimization of steric repulsion. masterorganicchemistry.com

Table 1: Comparison of s-cis and s-trans Conformers This table illustrates the typical conformational preference found in acetophenone derivatives based on computational studies.

| Conformer | Description | Relative Stability |

|---|---|---|

| s-cis | Carbonyl group and phenyl ring are on the same side of the C-C single bond. | Less Stable |

| s-trans | Carbonyl group and phenyl ring are on opposite sides of the C-C single bond. | More Stable |

The relative stability of different conformers can be quantified by calculating their energy profiles. This is achieved by systematically rotating a specific dihedral angle—in this case, the angle defining the orientation of the acetyl group relative to the phenyl ring (e.g., O=C–C1'–C2')—and calculating the energy at each step. acs.org The resulting energy profile maps the potential energy surface, revealing the energy minima corresponding to stable conformers (like s-trans) and the energy barriers for interconversion. Studies on similar molecules have shown that the energy difference between the s-trans and s-cis conformers can be significant, with the s-trans form being lower in energy. masterorganicchemistry.com For instance, in butadiene, the s-trans conformer is favored by about 2.3 kcal/mol. masterorganicchemistry.com

Table 2: Hypothetical Energy Profile Data for this compound This table presents a representative energy profile, showing the calculated energy difference between the two primary conformers based on findings for analogous compounds. nih.gov

| Conformational Isomer | Dihedral Angle (O=C-C-C) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| s-trans | ~180° | 0.00 | ~98% |

The electronic structure of a molecule dictates its chemical reactivity, spectroscopic properties, and intermolecular interactions. DFT calculations are instrumental in analyzing the electronic landscape of this compound.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps determine the molecule's chemical stability and reactivity. researchgate.net

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For aromatic ketones, the HOMO is typically a π-orbital localized on the benzene (B151609) ring and the carbonyl group, while the LUMO is often a π*-orbital anti-bonding in nature, also distributed over the aromatic system. Calculations on similar aromatic compounds have shown that such analyses are key to understanding charge transfer within the molecule. nih.gov

Table 3: Representative Frontier Orbital Energies This table provides typical values for frontier orbital energies as determined by DFT calculations for halogenated aromatic ketones.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -7.0 to -8.0 | Electron-donating capacity |

| LUMO | ~ -1.5 to -2.5 | Electron-accepting capacity |

| Energy Gap (ΔE) | ~ 5.0 to 6.0 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. nih.gov It illustrates the net electrostatic potential on the surface of the molecule, providing a guide to its reactive sites. The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons, and indicative of sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, electron-poor, and indicative of sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show a region of high negative potential (red) around the electronegative carbonyl oxygen atom. The hydrogen atoms of the phenyl ring and the alpha-carbon would likely exhibit a positive potential (blue or light green). The electronegative chlorine and fluorine atoms would also influence the potential distribution on the aromatic ring. This analysis helps in predicting how the molecule will interact with other reagents. nih.gov

In-depth Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the computational and theoretical study of the specific chemical compound This compound . Despite the importance of halogenated acetophenones as intermediates in organic synthesis and as subjects for studying electronic and structural effects, detailed computational research focusing solely on the meta-chloro, alpha-fluoro isomer is not publicly documented.

The user's request for an article detailing specific computational parameters—including spectroscopic predictions, chemical reactivity descriptors, quantum chemical calculations, non-linear optical properties, molecular dynamics simulations, and QSAR/QSPR studies—for this compound could not be fulfilled. Searches for this compound, also known by its IUPAC name 1-(3-chlorophenyl)-2-fluoroethan-1-one, did not yield any dedicated theoretical studies matching the requested outline.

While computational research exists for related isomers, such as those with different substitution patterns on the phenyl ring (e.g., 4'-fluoro or 4'-chloro) or different halogenation at the alpha-position (e.g., alpha-chloro), the strict requirement to focus exclusively on this compound prevents the inclusion of data from these analogous but distinct molecules.

This lack of specific data highlights a potential area for future research within the field of computational chemistry. Theoretical investigations into this compound could provide valuable insights into how the interplay of the meta-directing chloro group and the electron-withdrawing alpha-fluoro substituent influences the molecule's conformational preferences, electronic structure, reactivity, and other physicochemical properties. Such studies would typically involve the methodologies outlined in the user's request.

Until such research is conducted and published, a detailed, data-driven article on the computational and theoretical aspects of this compound cannot be accurately generated.

Mechanistic Investigations of Reactions Involving M Chloro Alpha Fluoroacetophenone

Kinetics and Reaction Mechanisms of Halogenation

The halogenation of ketones, a fundamental transformation in organic chemistry, has been the subject of extensive mechanistic studies. libretexts.orglibretexts.org For acetophenones, and by extension m-Chloro-alpha-fluoroacetophenone, the reaction typically proceeds at the alpha (α) position to the carbonyl group. The mechanism and kinetics are highly dependent on the reaction conditions, particularly the pH of the medium.

Under acidic conditions, the halogenation of a ketone like acetophenone (B1666503) is understood to proceed through an enol intermediate. libretexts.orglibretexts.org The rate-determining step of this reaction is the acid-catalyzed formation of the enol. libretexts.orglibretexts.org Evidence for this mechanism includes the observation that the reaction rate is first order with respect to the ketone and the acid catalyst, but zero order with respect to the halogen (Cl₂, Br₂, or I₂). libretexts.orglibretexts.org This indicates that the halogen is not involved in the slowest step of the reaction. libretexts.orglibretexts.org Further supporting this, the rate of acid-catalyzed deuterium (B1214612) exchange at the α-position is identical to the rate of halogenation for a given ketone, pointing to a common enol intermediate. libretexts.orglibretexts.org For an unsymmetrical ketone, acid-catalyzed halogenation typically results in the halogenation of the more substituted alkyl group. wikipedia.org

In contrast, under basic conditions, halogenation occurs via an enolate intermediate. The formation of the enolate is the rate-determining step. Unlike in acidic media, subsequent halogenations are often faster than the first because the inductive electron-withdrawing effect of the newly introduced halogen increases the acidity of the remaining α-hydrogens. wikipedia.org This can lead to polyhalogenation and, in the case of methyl ketones, can result in the haloform reaction. wikipedia.org For unsymmetrical ketones in basic solutions, halogenation preferentially occurs at the less substituted alkyl group. wikipedia.org

Kinetic studies on substituted acetophenones provide insight into the electronic effects on the reaction rate. For instance, a study on the enolisation of acetophenone and p-bromoacetophenone, which is a key step in their halogenation, revealed that the rate of enolisation was faster for p-bromoacetophenone. researchgate.net This suggests that electron-withdrawing substituents on the aromatic ring can accelerate the enolisation process. researchgate.net

Table 1: Kinetic Data for the Enolisation of Substituted Acetophenones This table is illustrative, based on general principles and data from related compounds, as specific kinetic data for this compound was not available in the searched literature.

| Compound | Substituent | Relative Rate of Enolisation (k_rel) |

|---|---|---|

| Acetophenone | H | 1.00 |

| p-Bromoacetophenone | p-Br | > 1.00 researchgate.net |

| This compound | m-Cl, α-F | Expected to be > 1.00 |

The presence of the electron-withdrawing meta-chloro group on the aromatic ring of this compound would be expected to increase the rate of enolisation compared to unsubstituted acetophenone. The α-fluoro group, also being electron-withdrawing, would further influence the acidity of the α-proton and the stability of the intermediate enol or enolate.

Stereochemical Control Mechanisms in Reduction Reactions

The reduction of the carbonyl group in α-substituted ketones such as this compound can lead to the formation of a new stereocenter. Controlling the stereochemistry of this reduction is a significant challenge and an area of active research. Both enzymatic and chemical catalytic methods have been developed to achieve high levels of stereoselectivity.

Enzymatic reductions, particularly using ketoreductases (KREDs) or reductive aminases (RedAms), offer a powerful approach for stereochemical control. alaska.eduwhiterose.ac.uk These enzymes create a chiral active site environment that preferentially binds one enantiomer of a racemic substrate or orients the prochiral ketone in a specific way for the hydride transfer from a cofactor like NADPH. whiterose.ac.uk For example, the reduction of racemic α-fluoro-β-keto esters using different KREDs can stereoselectively produce either syn or anti diastereomers in high purity. alaska.edu In the context of α-fluoroacetophenones, fungal reductive aminases have been used for the asymmetric synthesis of β-fluoro-arylamines. whiterose.ac.uk These enzymes catalyze the reduction of an imine formed in situ, and the stereochemical outcome is dictated by the enzyme's structure. whiterose.ac.uk Interestingly, one study noted that 2-chloro-α-fluoroacetophenone was a poor substrate for the reductive aminase from Aspergillus dermatitidis, showing low conversion. whiterose.ac.uk

Chemical methods for asymmetric reduction also provide a means to control stereochemistry. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst, is a well-known method for the enantioselective reduction of prochiral ketones. researchgate.net The mechanism involves the coordination of the ketone to the chiral catalyst, which then directs the hydride delivery from a stoichiometric reductant (like borane) to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

The nature of the substituents on the ketone plays a crucial role in the stereochemical outcome. In a study on the reduction of α-halogenated ketones, it was found that α-fluoro ketones were slightly less reactive than their α-chloro and α-bromo counterparts. nih.gov This was attributed to the conformational preferences of the α-fluoroketone, where the reactive conformation for hydride attack may be energetically less favorable. nih.gov

Table 2: Stereoselective Reduction of α-Fluoro Ketones This table summarizes general findings from the literature on related compounds.

| Substrate Type | Catalyst/Enzyme | Typical Products | Key Mechanistic Feature |

|---|---|---|---|

| Racemic α-fluoro-β-keto esters | Ketoreductases (KREDs) | Enantio- and diastereomerically pure α-fluoro-β-hydroxy esters alaska.edu | Dynamic kinetic resolution via enzyme's chiral active site alaska.edu |

| α-Fluoroacetophenones | Reductive Aminases (RedAms) | Chiral β-fluoro-arylamines whiterose.ac.uk | Asymmetric reduction of an enzyme-bound imine intermediate whiterose.ac.uk |

| Prochiral aryl methyl ketones | CBS Catalyst | Enantiomerically enriched secondary alcohols researchgate.net | Chiral catalyst directs hydride attack to one face of the carbonyl researchgate.net |

Role of Substituent Effects on Reaction Pathways

The reactivity and reaction pathways of this compound are significantly influenced by the electronic and steric properties of its two substituents: the chloro group at the meta position of the aromatic ring and the fluoro group at the alpha position to the carbonyl.

The acetyl group (-COCH₃) itself is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. studyraid.comyoutube.com It deactivates the ring through both inductive electron withdrawal and resonance effects. studyraid.comyoutube.com The additional meta-chloro substituent on this compound further deactivates the aromatic ring towards electrophilic attack due to its strong inductive electron-withdrawing effect.

In reactions involving the carbonyl group, the substituents exert a profound influence. Electron-withdrawing substituents on the aromatic ring generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Kinetic studies on the oxidation of para-substituted acetophenones have shown that electron-withdrawing groups accelerate the reaction rate, a finding that is consistent with the Hammett relationship. researchgate.net Similarly, in the enzymatic reduction of para-substituted acetophenones by 3α-hydroxysteroid dehydrogenase, the presence of an electron-withdrawing substituent on the benzene (B151609) ring was found to increase the rate of reduction. nih.gov Therefore, the meta-chloro group in this compound is expected to enhance the reactivity of the carbonyl group towards nucleophiles.

The α-fluoro substituent also has a strong electron-withdrawing inductive effect, which further increases the electrophilicity of the carbonyl carbon. This makes α-halo ketones, in general, more reactive towards nucleophilic addition than their non-halogenated analogs. nih.gov However, the effect can be complex. In borohydride (B1222165) reductions, while α-haloacetophenones are much more reactive than acetophenone itself, α-fluoroacetophenone was found to be slightly less reactive than α-chloro- and α-bromoacetophenone. nih.gov This was rationalized by computational studies suggesting that the optimal orbital overlap for reaction requires a specific conformation that is energetically less favorable for the α-fluoro derivative. nih.gov

Theoretical studies on the Baeyer-Villiger reaction of substituted acetophenones have also highlighted the dual role of substituents. researchgate.nettru.ca Electron-donating groups on the aryl ring have a small effect on the initial addition step but a pronounced activating effect on the subsequent migratory step, sometimes changing the rate-determining step of the reaction. researchgate.nettru.ca Conversely, electron-withdrawing groups, such as the chloro group, would be expected to disfavor the migration of the substituted phenyl group.

Table 3: Predicted Substituent Effects on the Reactivity of this compound

| Reaction Type | Effect of m-Chloro Group | Effect of α-Fluoro Group | Combined Effect |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deactivating, meta-directing studyraid.com | - | Strong deactivation of the aromatic ring |

| Nucleophilic Addition to Carbonyl | Activating (increased electrophilicity) researchgate.netnih.gov | Activating (increased electrophilicity) nih.gov | Significant activation of the carbonyl group |

| Baeyer-Villiger Oxidation | Deactivating (disfavors aryl migration) researchgate.nettru.ca | - | Likely to favor migration of the methyl group over the m-chlorophenyl group |

| Enol/Enolate Formation | Activating (increases α-proton acidity) researchgate.net | Activating (increases α-proton acidity) wikipedia.org | Increased rate of enol/enolate formation |

Catalytic Mechanisms in Transformations of Acetophenones

Catalysis plays a pivotal role in the selective transformation of acetophenones, including this compound. Catalytic hydrogenation and transfer hydrogenation are two important classes of reactions for the reduction of the carbonyl group.

Catalytic Hydrogenation: This process involves the addition of molecular hydrogen (H₂) across the carbonyl double bond to yield an alcohol. libretexts.orgyoutube.com The reaction requires a metal catalyst, typically a finely divided precious metal such as platinum (Pt, often as PtO₂), palladium (Pd, often supported on carbon, Pd/C), or nickel (Ni, as Raney nickel). libretexts.orglibretexts.org The mechanism is heterogeneous, occurring on the surface of the metal catalyst. libretexts.orgyoutube.com Both the hydrogen molecule and the acetophenone are adsorbed onto the catalyst surface. libretexts.orglibretexts.org This adsorption weakens the H-H bond and facilitates the stepwise transfer of two hydrogen atoms to the carbonyl group. libretexts.org While the exact mechanism is complex and not fully elucidated, it is generally accepted that the hydrogen atoms add from the catalyst surface, which can lead to specific stereochemical outcomes (syn-addition) in the reduction of substituted cyclic ketones. libretexts.orglibretexts.org

Catalytic Transfer Hydrogenation: This is an alternative reduction method that uses a hydrogen donor molecule (e.g., isopropanol, formic acid) in place of H₂ gas. researchgate.net The reaction is catalyzed by transition metal complexes, often of ruthenium, rhodium, or iridium, with appropriate ligands. researchgate.net A common mechanism for transfer hydrogenation catalyzed by a ruthenium complex involves the formation of a ruthenium hydride species. The ketone coordinates to the metal center, and the hydride is then transferred to the carbonyl carbon via a six-membered cyclic transition state. The resulting alcohol is then released, and the catalyst is regenerated by reaction with the hydrogen donor. researchgate.net The use of chiral ligands on the metal catalyst can enable highly enantioselective transfer hydrogenations, providing a route to chiral alcohols. researchgate.net

Other Catalytic Transformations: Besides reduction, other catalytic reactions are also important. For example, the halogenation of the α-position of ketones can be catalyzed by acids. libretexts.orglibretexts.org Furthermore, various catalysts are employed for C-C bond-forming reactions at the α-position, often proceeding through enolate or enol intermediates.

Single-Electron Transfer (SET) Processes

Reactions of this compound can also proceed through single-electron transfer (SET) pathways, particularly in reduction reactions. An SET process involves the transfer of a single electron to the ketone, generating a highly reactive intermediate known as a ketyl radical anion. acs.orglibretexts.org

This type of mechanism is characteristic of dissolving metal reductions, where alkali metals like sodium or lithium act as the electron source. acs.orglibretexts.org For instance, when an aromatic ketone like benzophenone (B1666685) is treated with sodium metal, it accepts an electron to form a deeply colored radical anion. nih.govacs.org This intermediate can then be protonated by a suitable proton source (like an alcohol added to the reaction) or can accept a second electron to form a dianion, which is then protonated. libretexts.org The reduction potential of the carbonyl compound is a key factor; aldehydes and ketones are more readily reduced via SET than less electrophilic carboxylate anions. libretexts.org

The generation of radical anions is not limited to alkali metals. Low-valent lanthanides and photoredox catalysts are also effective in initiating SET processes with aromatic ketones. acs.orgnih.gov Visible-light photoredox catalysis has emerged as a powerful tool for generating ketyl radicals under mild conditions. nih.gov A photosensitizer, such as [Ru(bpy)₃]²⁺, absorbs light and enters an excited state, becoming a potent single-electron reductant. It can then transfer an electron to an acetophenone derivative, generating the corresponding radical anion. nih.gov This reactive intermediate can then participate in a variety of transformations, including coupling reactions. nih.gov

The structure of the resulting radical anion is of significant interest. Computational studies on the acetophenone radical anion have been performed to understand the distribution of the extra electron and the preferred geometry of the species. psu.edu The electron density is delocalized over the carbonyl group and the aromatic ring. The presence of the electron-withdrawing chloro and fluoro substituents in this compound would be expected to lower its reduction potential, making it a good candidate for SET reduction. These substituents would also influence the stability and subsequent reactivity of the resulting radical anion.

Intermediate Species Characterization

The elucidation of reaction mechanisms for this compound relies heavily on the detection and characterization of transient intermediate species. Several key intermediates are postulated in its various transformations.

Enol and Enolate Intermediates: In α-halogenation reactions, the formation of an enol (in acid) or an enolate (in base) is a critical mechanistic step. libretexts.orgwikipedia.org While these intermediates are often too reactive to be isolated, their existence is strongly supported by kinetic data and deuterium exchange experiments, which show that the rate of H/D exchange at the α-position is the same as the rate of halogenation. libretexts.orglibretexts.org Spectroscopic techniques can sometimes be used to observe enols. For instance, IR spectroscopy can distinguish between the keto (C=O stretch) and enol (C=C stretch, O-H stretch) tautomers. nih.gov In some cases, stable enol ethers or silyl (B83357) enol ethers can be prepared as derivatives, providing indirect evidence for the enol intermediate.

Radical Anion Intermediates: The formation of ketyl radical anions in single-electron transfer (SET) reductions can be detected by spectroscopic methods. nih.gov These species are often intensely colored, allowing for their observation by UV-Vis spectroscopy. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a definitive technique for characterizing radical species, as it directly detects unpaired electrons. Computational studies also provide valuable insight into the structure, spin density distribution, and stability of these radical anions. psu.edu

Carbocation Intermediates: In certain reactions, such as the acid-catalyzed formation of acetals, oxocarbenium ions (a type of carbocation) are proposed as intermediates. lookchem.com Their existence can be inferred from kinetic studies and the analysis of reaction products. lookchem.com

Trapping of Intermediates: When direct observation is not possible, reactive intermediates can be "trapped" by adding a reagent that reacts specifically with the intermediate to form a stable, characterizable product. csbsju.eduyoutube.com For example, a suspected radical intermediate can be trapped by a radical scavenger like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). csbsju.edu The detection of the resulting adduct provides strong evidence for the presence of the transient radical. Similarly, other reactive intermediates can be intercepted by suitable trapping agents, providing crucial mechanistic insights. youtube.comslideshare.net For biological reactions, techniques like freeze-trapping can be used to stabilize intermediates at low temperatures for subsequent analysis by methods such as X-ray crystallography or solid-state NMR. nih.gov

Applications in Chemical Synthesis and Analytical Science

m-Chloro-alpha-fluoroacetophenone as a Synthetic Building Block

The unique structure of this compound, which incorporates both chlorine and fluorine atoms, makes it a valuable and reactive intermediate in the synthesis of a variety of organic molecules. Its utility stems from the enhanced electrophilic nature of the carbonyl carbon and the specific reactivity conferred by the halogen substituents.

This compound serves as a key building block in the synthesis of more complex fluorinated compounds. The presence of the fluorine atom is particularly significant, as the incorporation of fluorine into organic molecules can enhance metabolic stability and bioactivity, properties that are highly desirable in modern drug design. innospk.com The conjugated carbonyl and phenyl ring system within the molecule allows for a variety of functional group transformations, making it a versatile precursor for novel fluorine-containing medicines and agrochemicals. google.com The general class of halo-fluoroacetophenones is recognized for its role as an essential intermediate in producing various biologically active molecules. chemimpex.com

Alpha-fluoro-beta-keto esters are a class of compounds with significant synthetic utility, serving as precursors for molecules like fluorinated amino acids and fluorinated sphingolipid derivatives. alaska.edu The synthesis of these esters can be achieved through several methods. One common approach involves the electrophilic fluorination of β-keto esters using reagents like Selectfluor®. nih.gov Another method is the Reformatsky reaction between an aromatic aldehyde and ethyl bromofluoroacetate, followed by oxidation. alaska.edu

While not a direct starting material in these specific syntheses, this compound represents an important related structure as an α-fluorinated ketone. The chemistry used to create α-fluoro-β-keto esters highlights the broader importance of introducing fluorine at the α-position to a carbonyl group, a structural feature central to this compound itself. This compound, as a pre-functionalized α-fluoroketone, is a valuable intermediate for syntheses that require this specific moiety for further molecular elaboration.

The synthetic utility of chloro-fluoroacetophenone derivatives is well-established in the development of agrochemicals and pharmaceuticals. These compounds serve as crucial intermediates in the production of a range of bioactive molecules. chemimpex.com

Pharmaceuticals: In pharmaceutical development, these intermediates are particularly valuable in creating anti-inflammatory and analgesic drugs. innospk.comchemimpex.comchemimpex.com The halogenated structure contributes to the efficacy and safety profiles of the final active pharmaceutical ingredients. chemimpex.com

Agrochemicals: In the agricultural sector, these building blocks are used to formulate effective crop protection agents, including herbicides and pesticides. chemimpex.comchemimpex.com Their incorporation can lead to products with improved performance in controlling pests and unwanted vegetation. chemimpex.com

The versatility of this class of compounds positions them as a cornerstone in multiple industries that rely on high-purity intermediates for the development of innovative products. innospk.com

Analytical Methodologies for Detection and Quantification

The precise detection and quantification of this compound are essential for quality control in its synthesis and subsequent applications. Chromatographic techniques are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of organic compounds like this compound due to its high resolution and sensitivity.

HPLC coupled with an ultraviolet (UV) detector is a standard method for the characterization and quantification of aromatic ketones. A sample containing this compound is injected into the HPLC system, where it travels through a column packed with a stationary phase. The separation is based on the compound's affinity for the stationary phase versus the mobile phase.

A typical HPLC-UV system for the analysis of such a compound would consist of a quaternary pump, an auto-sampler, a degasser, and a UV detector set to a wavelength appropriate for the chromophore in the molecule, such as 280 nm. researchgate.net The compound is separated from impurities on a reverse-phase column, often a C18 column, using a mobile phase gradient. researchgate.net Quantification is achieved by comparing the peak area of the analyte to that of a known standard. researchgate.net

Table 1: Typical HPLC-UV System Parameters for Analysis of Aromatic Ketones

| Parameter | Specification | Purpose | Reference |

| System | Agilent 1260 or similar | Provides high-pressure flow of the mobile phase for separation. | researchgate.net |

| Column | XDB-C18, Reverse-Phase | Stationary phase that separates compounds based on hydrophobicity. | researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes the compound from the column; the gradient allows for the separation of multiple components. | researchgate.net |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention time. | researchgate.net |

| Detector | UV Detector (e.g., at 280 nm) | Detects the compound as it elutes from the column by measuring UV absorbance. | researchgate.net |

| Injection Volume | 5-20 µL | The precise volume of the sample introduced into the system for analysis. | researchgate.net |

Compound Index

Chromatographic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal and highly effective technique for the identification and analysis of halogenated acetophenones, including compounds structurally similar to this compound. This method offers exceptional sensitivity and discriminatory power, making it a cornerstone in forensic and environmental laboratories. nih.govastm.org The coupling of gas chromatography, which separates volatile and semi-volatile compounds, with mass spectrometry, which provides detailed structural information based on mass-to-charge ratio, allows for unambiguous identification. astm.orgresearchgate.net

The analysis of related chloroacetophenones, such as 2-chloroacetophenone (B165298) (CN), demonstrates the utility of GC-MS. nih.gov For instance, these compounds can be effectively extracted from various matrices, including liquid sprays and residues on clothing, using solvents like methanol (B129727) or hexane. astm.org For solid samples like clothing, a heated vapor headspace analysis can directly identify volatile compounds like CN. astm.org The selection of the analytical column is a critical step in method development; a 5% phenyl methyl siloxane column is often chosen for its suitability in analyzing a wide range of chemical substances, including those with properties similar to this compound, and its resilience to traces of water in extracts. nih.gov

Research on other chlorinated compounds, such as those relevant to the Chemical Weapons Convention, further illustrates the robustness of GC-MS. In some cases, derivatization techniques are employed to enhance the volatility and chromatographic behavior of target analytes, ensuring optimal detection. rsc.org For multi-analyte methods, which are designed to detect a wide array of substances simultaneously, liquid-liquid extraction followed by GC-MS analysis using a combination of total ion chromatograms (TICs) and extracted ion chromatograms (EICs) has proven to be a reliable approach. nih.gov

The decomposition of chloroacetophenones can also be monitored by GC-MS, as evidenced by the appearance of degradation products like acetophenone (B1666503), which can form from the cleavage of the carbon-chlorine bond. akjournals.com This highlights the technique's ability not only to identify the parent compound but also to provide insights into its stability and degradation pathways.

Solid-Phase Microextraction (SPME) Applications in Sample Preparation

Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that has proven to be highly effective for the analysis of volatile and semi-volatile organic compounds, including riot control agents and related substances. researchgate.net It integrates sampling, extraction, and concentration into a single step, simplifying sample handling and improving analytical sensitivity. nih.gov SPME is particularly well-suited for coupling with GC-MS and has become a primary method for screening chemical warfare agents in mobile laboratories due to its speed and minimal sample manipulation requirements. researchgate.net

The core of the SPME technique is a fused silica (B1680970) fiber coated with a stationary phase. The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For volatile compounds like this compound, various fiber types are available, each with specific affinities.

Table 1: SPME Fiber Selection Guide for Volatile and Semi-Volatile Compounds

| Analyte Type | Recommended Fiber Coating | Molecular Weight Range | Polarity |

|---|---|---|---|

| Gases and low molecular weight compounds | 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) | 30-225 | Bipolar |

| Volatiles | 100 µm Polydimethylsiloxane (PDMS) | 60-275 | Non-polar |

| Volatiles, amines, nitro-aromatics | 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | 50-300 | Bipolar |

| Polar semi-volatiles | 85 µm Polyacrylate (PA) | 80-300 | Polar |

| Non-polar semi-volatiles | 30 µm Polydimethylsiloxane (PDMS) | 80-500 | Non-polar |

| Alcohols and polar compounds | 60 µm Carbowax (PEG)/DVB | 40-275 | Polar |

This table is generated based on information from multiple sources. sigmaaldrich.comscielo.brnih.gov

For the extraction of volatile compounds, headspace SPME (HS-SPME) is a common approach. scielo.brresearchgate.net In this method, the SPME fiber is exposed to the vapor phase above a solid or liquid sample contained in a sealed vial. Heating the sample can increase the vapor pressure of semi-volatile analytes, thereby enhancing extraction efficiency. sigmaaldrich.com The amount of analyte extracted is influenced by factors such as extraction time, temperature, and agitation. scielo.brresearchgate.net Studies on the extraction of riot control agents have shown that SPME can achieve lower limits of detection and greater recovery efficiency compared to traditional solvent extraction methods. researchgate.net

Ion Mobility Spectrometry for Detection

Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique used for the detection of volatile organic compounds in the gas phase. researchgate.net It is particularly valuable in field applications, such as security screening at airports and military preparedness, due to its portability and real-time detection capabilities. researchgate.net IMS separates ions based on their size, shape, and charge as they drift through a tube under the influence of a weak electric field against a counter-flowing buffer gas. researchgate.net

The principle of IMS involves ionizing the sample molecules, after which the resulting ions are gated into a drift region. Lighter, more compact ions with higher mobility travel through the drift tube faster than larger, bulkier ions with lower mobility. researchgate.net This difference in drift time creates a characteristic spectrum, which can be used to identify the analyte. researchgate.net

For compounds like this compound, which are part of the broader class of halogenated acetophenones often used as riot control agents, IMS offers a means of rapid detection. msdmanuals.comcdc.govacep.org The technique's ability to differentiate isomers, which may have the same mass but different shapes, is a significant advantage when coupled with mass spectrometry (IMS-MS). nih.govyoutube.com This combination provides an additional dimension of separation, enhancing selectivity and confidence in identification. youtube.com

Neural networks have been successfully applied to classify ion mobility spectra based on the functional groups of the chemicals, demonstrating that IMS spectra contain sufficient detail for automated identification systems even with low-resolution instruments. nih.gov This approach relies on features such as drift times, number of peaks, relative intensities, and peak shape to distinguish between different chemical classes. nih.gov

Future Directions and Research Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of α-fluoroketones, including m-Chloro-alpha-fluoroacetophenone, is an area of active research, with a growing emphasis on developing more sustainable and efficient methods. researchgate.net Traditional approaches often involve harsh reagents and produce significant waste. organic-chemistry.org Future research is expected to focus on greener alternatives that minimize environmental impact. researchgate.net

Key areas of development include:

Catalytic Methods: There is a strong interest in developing catalytic systems for the fluorination of ketones. organic-chemistry.orgacs.org This includes the use of transition-metal catalysts and organocatalysts to achieve high yields and enantioselectivity. nih.gov For instance, the use of an iridium catalyst, [Cp*IrCl2]2, has been shown to effectively isomerize allylic alcohols into enolates, which can then be fluorinated to produce α-fluoro ketones. organic-chemistry.org

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. organic-chemistry.org Developing flow-based synthetic routes for this compound could lead to more efficient and safer industrial production.

Bio-catalysis: The use of enzymes for fluorination reactions is a promising but challenging area. Future research may explore the development of engineered enzymes capable of selectively fluorinating acetophenone (B1666503) derivatives.

Sustainable Reagents: A significant focus is on replacing hazardous fluorinating agents with safer and more environmentally benign alternatives. organic-chemistry.org Research into solid-supported reagents and recyclable catalysts is also a key aspect of this effort. organic-chemistry.org

A recent development in the synthesis of α-fluoroketones involves a one-pot method starting from carboxylic acids. This process includes CDI-activation, reaction with diethyl malonate, fluorination with Selectfluor, and a final double-decarboxylation, yielding the desired product in good yields. researchgate.net

Exploration of New Reactivity Modes and Transformations

The reactivity of α-haloketones is well-established, with two primary electrophilic sites: the α-carbon and the carbonyl carbon. nih.govmdpi.com However, the specific influence of the m-chloro and α-fluoro substituents on the reactivity of this compound warrants further investigation.

Future research in this area could explore:

Asymmetric Transformations: Developing new stereoselective reactions where this compound acts as a chiral building block. This could involve enantioselective additions to the carbonyl group or substitutions at the α-position.

Novel Cyclization Reactions: Utilizing the dual reactivity of the molecule to construct complex heterocyclic systems. The presence of the chloro and fluoro groups could influence the regioselectivity and stereoselectivity of these reactions.

Cross-Coupling Reactions: Exploring the participation of the C-Cl and C-F bonds in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust, its reactivity can be modulated by the adjacent carbonyl group.

Photoredox Catalysis: Investigating the use of photoredox catalysis to enable novel transformations of this compound that are not accessible through traditional thermal methods.

Studies have shown that the conformational preferences of α-fluoroketones can influence their reactivity. nih.gov Computational studies suggest that conformations where the C-F bond is orthogonal to the carbonyl group, which is favorable for orbital overlap, may be disfavored, potentially making α-fluoroketones slightly less reactive than their α-chloro or α-bromo counterparts in certain reactions like borohydride (B1222165) reduction. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of molecules like this compound. Future research will likely leverage advanced computational models to:

Predict Reaction Outcomes: Develop accurate theoretical models to predict the regioselectivity, stereoselectivity, and yield of reactions involving this compound. This can help in designing more efficient synthetic routes and avoiding unnecessary experimentation.

Elucidate Reaction Mechanisms: Use quantum chemical calculations to gain detailed insights into the transition states and intermediates of reactions, providing a deeper understanding of the underlying reaction mechanisms. nih.gov

Predict Physicochemical Properties: Computational models can be used to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial in areas like drug discovery. rsc.orgnih.gov For example, the solubility of fluorinated fullerenes has been predicted using the polarizable continuum model (PCM). rsc.org

Design Novel Catalysts: Employ computational screening to identify and design new catalysts that are specifically tailored for transformations of this compound.

Integration of this compound in Complex Molecular Architectures

The unique structural features of this compound make it an attractive building block for the synthesis of more complex and biologically active molecules. researchgate.netcas.cn The introduction of fluorine can significantly impact the metabolic stability and bioavailability of drug candidates. nih.govmdpi.com

Future research directions include:

Synthesis of Novel Pharmaceuticals: Incorporating the m-chloro-α-fluoroacetophenone moiety into new drug candidates to modulate their pharmacological properties. nih.gov The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, leading to improved potency and pharmacokinetic profiles. nih.gov